2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
Overview
Description
The compound "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride" is a derivative that falls within the class of piperazine compounds. Piperazine derivatives are known for their wide range of pharmacological activities, including anti-HIV properties. In the context of HIV treatment, these compounds can act as inhibitors of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus. The study of such derivatives is crucial for the development of new therapeutic agents against HIV .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, involves molecular hybridization techniques. This approach combines different pharmacophoric elements to create novel compounds with potential biological activities. In the first study, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized and characterized. These compounds were designed to inhibit HIV-1 RT and were evaluated for their inhibitory activity. The synthesis process was guided by in-silico studies that predicted the binding affinity and drug-likeness of the compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets such as HIV-1 RT. The structure-activity relationship (SAR) studies performed in the first paper aimed to understand how different substitution patterns on the piperazine ring influence the RT inhibitory potency. The analysis of the best scoring pose of compound 7m, for instance, provided insights into its putative binding mode with the wild HIV-1 RT, which is essential for the rational design of more potent inhibitors .
Chemical Reactions Analysis
Piperazine itself is highlighted as an excellent catalyst for the synthesis of various functionalized compounds, including 2-amino-3-cyano-4H-pyrans derivatives. The second paper describes an efficient one-pot synthesis process using piperazine as a catalyst in an aqueous medium. This method boasts several attractive features, such as simplicity, short reaction times, high yields, and the avoidance of column chromatographic separation. The commercial availability and recyclability of piperazine as a catalyst make it an environmentally friendly choice for large-scale synthesis. A rational mechanism for the synthesis was proposed, supported by GC-Mass analysis of trapped intermediates .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride," it can be inferred that the properties of piperazine derivatives are generally influenced by their functional groups and molecular structure. The presence of the piperazine ring, amino groups, and other substituents will affect properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as well as their overall efficacy as drugs .
Scientific Research Applications
DNA Research and Cellular Biology
Piperazine derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is utilized in cellular biology for DNA staining, facilitating the analysis of nuclear DNA content values via flow cytometry, and the analysis of plant chromosomes. Such compounds also find use as radioprotectors and topoisomerase inhibitors, indicating their importance in genetic research and drug development (Issar & Kakkar, 2013).
Antimicrobial Activity
Piperazine scaffolds serve as essential building blocks in the development of anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds emphasizes the versatility of piperazine as a core structure in medicinal chemistry, highlighting its role in addressing gaps and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Drug Development
Piperazine derivatives are integral to the design of drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This diversity underscores the compound's potential in drug development, where slight modifications can significantly affect medicinal potential (Rathi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSSYVVCMQOTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373398 | |
Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride | |
CAS RN |
146788-11-6 | |
Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146788-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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